1-phenyl-N-prop-2-ynyltetrazol-5-amine
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Description
“1-phenyl-N-prop-2-ynyltetrazol-5-amine” is a chemical compound with the molecular formula C10H9N5. It is used in various fields of chemistry for different purposes .
Synthesis Analysis
The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized compounds are then characterized using different spectral techniques .Scientific Research Applications
Chemical Synthesis and Properties
1-Phenyl-N-prop-2-ynyltetrazol-5-amine demonstrates unique chemical properties due to its structure. Research has shown that compounds like this, known as ethynyltetrazoles, possess a triple bond with increased electrophilicity, enabling reactions with alcohols and amines. These compounds are capable of undergoing various chemical reactions such as aminomethylation, the Iotsich reaction, oxidative dimerization, and cycloaddition of azides (Buzilova, Shul'gina, Gareev, & Vereshchagin, 1980).
Synthesis of Diaryltetrazoles
Another research application involves the synthesis of diaryltetrazoles. By reacting N-phenylsulfonylbenzhydrazidoyl chlorides with arylhydrazines, various tetrazoles can be synthesized, offering a wide range of potential applications in chemical synthesis (Ito, Tanaka, & Kakehi, 1976).
Corrosion Inhibition
Research into the inhibitory effect of compounds similar to 1-Phenyl-N-prop-2-ynyltetrazol-5-amine has found them to be efficient inhibitors in corrosion prevention. Their addition to certain metals in acidic environments can significantly reduce corrosion, which is vital for industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Anti-HIV Agents
In the field of medicinal chemistry, derivatives of phenylpyrazole, a class to which 1-Phenyl-N-prop-2-ynyltetrazol-5-amine belongs, have been investigated for their potential as anti-HIV agents. Structural modifications of these compounds have led to the development of derivatives with increased potency against HIV (Mizuhara et al., 2013).
Development of Antimalarials
The amination of related compounds has been explored as part of the search for new antimalarial drugs. This showcases the potential of 1-Phenyl-N-prop-2-ynyltetrazol-5-amine in the synthesis of pharmaceutical compounds (Terada & Hassner, 1969).
properties
IUPAC Name |
1-phenyl-N-prop-2-ynyltetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-2-8-11-10-12-13-14-15(10)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIYZFFSFRFCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NN=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-prop-2-ynyltetrazol-5-amine | |
CAS RN |
1247848-33-4 |
Source
|
Record name | 1-phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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